molecular formula C6H7N5S B13533157 4-(1-Methyl-1h-imidazol-2-yl)-1,2,5-thiadiazol-3-amine

4-(1-Methyl-1h-imidazol-2-yl)-1,2,5-thiadiazol-3-amine

Cat. No.: B13533157
M. Wt: 181.22 g/mol
InChI Key: VMSXLIDQWOVVMX-UHFFFAOYSA-N
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Description

4-(1-Methyl-1h-imidazol-2-yl)-1,2,5-thiadiazol-3-amine is a heterocyclic compound that features both imidazole and thiadiazole rings. These structures are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methyl-1h-imidazol-2-yl)-1,2,5-thiadiazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylimidazole with thiadiazole derivatives in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

4-(1-Methyl-1h-imidazol-2-yl)-1,2,5-thiadiazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazole or thiadiazole rings .

Scientific Research Applications

4-(1-Methyl-1h-imidazol-2-yl)-1,2,5-thiadiazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-Methyl-1h-imidazol-2-yl)-1,2,5-thiadiazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, and interference with metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Methyl-1h-imidazol-2-yl)-1,2,5-thiadiazol-3-amine stands out due to its unique combination of imidazole and thiadiazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile compound in various research fields .

Properties

Molecular Formula

C6H7N5S

Molecular Weight

181.22 g/mol

IUPAC Name

4-(1-methylimidazol-2-yl)-1,2,5-thiadiazol-3-amine

InChI

InChI=1S/C6H7N5S/c1-11-3-2-8-6(11)4-5(7)10-12-9-4/h2-3H,1H3,(H2,7,10)

InChI Key

VMSXLIDQWOVVMX-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C2=NSN=C2N

Origin of Product

United States

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